molecular formula C24H23N5O3 B2860971 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide CAS No. 941952-26-7

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2860971
CAS No.: 941952-26-7
M. Wt: 429.48
InChI Key: RTCZWTJXHMYCCT-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These compounds have been explored for their antitubercular properties . The most potent derivative in this class was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines . The reaction conditions vary depending on the specific amines used .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the specific substitutions at the C-4 position of the 7-deazapurine ring . The most potent compounds in this series have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The compound 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide is structurally related to a broad class of pyrimidine derivatives, which have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, triazolo[1,5-c]pyrimidines have shown potential as antiasthma agents, indicating the relevance of pyrimidine derivatives in the development of new therapeutic compounds (Medwid et al., 1990). Similarly, pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial activity, further underscoring the importance of pyrimidine-based compounds in drug discovery (Hossan et al., 2012).

Pharmacological Studies

The pharmacological properties of pyrimidine derivatives extend beyond antimicrobial activity. For instance, a series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor, demonstrating the versatility of pyrimidine derivatives in targeting various receptors and pathways in the body. This research highlights the potential of such compounds in treating inflammatory conditions and pain (Altenbach et al., 2008). Moreover, the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, further emphasizes the therapeutic potential of pyrimidine derivatives in managing inflammation (Amr et al., 2007).

Radiopharmaceutical Applications

Pyrimidine derivatives have also been explored in the field of radiopharmaceuticals, as evidenced by the synthesis and biological evaluation of fluorine-18 labeled imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds were designed to study the peripheral benzodiazepine receptor using positron emission tomography (PET), highlighting the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).

Future Directions

The future directions for this class of compounds could involve further exploration of different substitutions at the C-4 position of the 7-deazapurine ring to optimize their antitubercular activity . Additionally, further studies could be conducted to understand the exact mechanism of action of these compounds .

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-17(2)29(19-10-4-3-5-11-19)21(30)16-27-20-12-8-14-26-22(20)23(31)28(24(27)32)15-18-9-6-7-13-25-18/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCZWTJXHMYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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